(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid
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Overview
Description
(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological systems . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2-(trifluoromethoxy)acetic acid: This compound shares the trifluoromethoxy group but differs in the presence of a fluorine atom instead of an amino group.
3-(Trifluoromethoxy)phenylboronic acid: Another compound with a trifluoromethoxy group, commonly used in the synthesis of biologically active molecules.
Uniqueness
(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid is unique due to its chiral nature and the presence of both an amino group and a trifluoromethoxy group
Properties
Molecular Formula |
C9H8F3NO3 |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1 |
InChI Key |
JSRHISPHWIGFLQ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N |
Origin of Product |
United States |
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